1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole
Description
Historical Development of Pyrazole Chemistry
The foundation of pyrazole chemistry dates to 1883 when Ludwig Knorr first coined the term "pyrazole" while investigating antipyrine derivatives. Early synthetic routes, such as Hans von Pechmann’s 1898 method using acetylene and diazomethane, established pyrazole as a scaffold for heterocyclic synthesis. The 20th century saw advancements in regioselective functionalization, particularly through Knorr-type condensations of 1,3-diketones with hydrazines. For example, acetylacetone and hydrazine yield 3,5-dimethylpyrazole, demonstrating the versatility of pyrazole synthesis.
Modern innovations include flow chemistry techniques, such as Ötvös et al.’s 2019 continuous-flow synthesis of 3,5-disubstituted pyrazoles via copper-catalyzed alkyne homocoupling and hydroamination. These methods reduce reaction times from 28 hours in batch processes to 2 hours while achieving yields exceeding 84%. Such advancements underscore the evolution from classical stoichiometric approaches to catalytic, flow-based strategies.
Significance of Nitropyrazole Derivatives in Chemical Research
Nitropyrazoles exhibit enhanced electrophilicity and stability compared to non-nitrated analogs, making them valuable in pharmaceuticals and energetic materials. For instance, 3(5)-nitropyrazole derivatives demonstrate improved detonation velocities (8,950 m/s) and lower mechanical sensitivities (impact sensitivity > 30 J) compared to traditional explosives like RDX. In medicinal chemistry, nitro groups enhance binding affinity to biological targets, as seen in COX-2 inhibitors like celecoxib.
Recent studies highlight nitropyrazoles’ role in antimicrobial agents. Alam et al. (2023) reported trifluoromethylphenyl-pyrazole derivatives with minimum inhibitory concentrations (MIC) <1 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA). The nitro group’s electron-withdrawing effects optimize pharmacokinetic properties by modulating lipophilicity and metabolic stability.
Classification and Structural Features of Functionalized Nitropyrazoles
Functionalized nitropyrazoles are classified by substitution patterns:
- Nitro Position : 3-nitro (e.g., 3-nitro-1H-pyrazole) vs. 5-nitro (e.g., 5-nitro-1H-pyrazole) isomers.
- Substituent Type :
The title compound, 1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole, integrates these features (Table 1):
X-ray crystallography reveals planar pyrazole rings with C-N bond lengths of ~1.33 Å, consistent with aromatic delocalization. Nitro groups induce dipole moments of 4.2–5.6 D, influencing solubility in high-boiling solvents like dimethyl sulfoxide (DMSO).
Research Significance of Halogenated Benzyl-Substituted Nitropyrazoles
Halogenated benzyl groups confer unique physicochemical properties. For this compound:
- Electron-Withdrawing Effects : The 2-chloro-6-fluoro substitution pattern withdraws electron density via inductive effects, stabilizing the nitro group’s resonance structures.
- Bioactivity : Chloro- and fluoro-substituted benzyl groups enhance penetration of bacterial cell membranes, as demonstrated by Alam et al.’s MRSA inhibitors.
- Energetic Materials : In multimolecular complexes with CL-20, halogenated benzyl nitropyrazoles increase decomposition temperatures by 15–20°C compared to non-halogenated analogs.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-methyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-7-5-11(16(17)18)14-15(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUYHIYILRPKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 2-Chloro-6-fluorobenzyl chloride: This intermediate is synthesized by reacting 2-chloro-6-fluorotoluene with thionyl chloride under reflux conditions.
Formation of this compound: The 2-chloro-6-fluorobenzyl chloride is then reacted with 5-methyl-3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the benzyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Carboxylic acid derivatives with the methyl group oxidized to a carboxylic acid.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. Specifically, 1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. A study demonstrated that this compound could provide a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib, potentially reducing gastrointestinal side effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have indicated that pyrazole derivatives can exhibit significant antifungal and antibacterial activities. For instance, compounds structurally similar to this compound have shown effectiveness against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been a subject of interest in recent studies. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Research has shown that compounds like this compound can inhibit the DPPH radical, indicating strong antioxidant activity .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and structure activity relationship of this compound is essential for optimizing its biological activity. The synthesis typically involves multi-step reactions that yield high purity products suitable for biological evaluation. The introduction of different substituents on the pyrazole ring can significantly alter its pharmacological properties, enhancing its efficacy against targeted biological pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro and fluoro substituents may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key attributes of 1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole with structurally related pyrazole derivatives:
Key Observations from Comparative Analysis
The difluoromethyl derivative (C₅H₅F₂N₃O₂) offers reduced steric hindrance and improved metabolic stability, making it a candidate for drug design .
Positional Isomerism :
- In 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole, the nitro group at position 4 (vs. 3 in the target compound) may diminish electron-withdrawing effects, altering reactivity .
Safety and Handling :
- The target compound’s safety data sheet (SDS) classifies it under UN GHS Revision 8, emphasizing precautions for handling hazardous substances .
Biological Activity
1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, notable for its diverse biological activities. This compound features a unique arrangement of substituents, including a chloro and fluoro group on the benzyl ring, a methyl group on the pyrazole ring, and a nitro group, which collectively influence its pharmacological properties.
The molecular formula for this compound is C11H9ClFN3O2, with a molecular weight of 253.66 g/mol. The compound has been characterized by various analytical techniques, including NMR and mass spectrometry, confirming its structure and purity.
While the precise mechanism of action remains partially elucidated, it is believed that the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects against multiple cancer cell lines:
- Lung Cancer : Significant antiproliferative activity was observed against A549 cell lines with IC50 values around 26 µM .
- Breast Cancer : The compound demonstrated notable efficacy against MDA-MB-231 cells, suggesting potential as an effective treatment for breast cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazoles are known to exhibit activity against various bacterial strains. In vitro studies have shown that similar pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating that this compound may possess comparable activity .
Case Studies
In a recent study involving the synthesis and biological evaluation of pyrazole derivatives, compounds structurally related to this compound were tested against several cancer cell lines. The results indicated promising anticancer activity, particularly against colorectal and prostate cancer cells. These findings support further exploration into the therapeutic applications of this compound in oncology .
Q & A
Q. What are the optimized synthetic routes for 1-(2-Chloro-6-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Key Steps :
- Benzylation : Introduce the 2-chloro-6-fluoro-benzyl group via nucleophilic substitution or coupling reactions. highlights the use of Pd(PPh₃)₄-catalyzed Suzuki coupling for aryl group introduction in pyrazole derivatives .
- Nitration : Position-selective nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters :
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known pyrazole interactions (e.g., carbonic anhydrases, cyclooxygenases) .
- Assay Design :
- Positive Controls : Compare with established inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Methodological Answer:
- Substituent Variation :
- Computational Tools :
Q. How can contradictions in spectral or crystallographic data be resolved during structural characterization?
Methodological Answer:
- Data Conflict Scenarios :
- NMR Peak Splitting : Dynamic rotational isomerism in the benzyl group may cause unexpected splitting. Use variable-temperature NMR to confirm .
- X-ray vs. DFT Geometry : Compare experimental crystallographic data (e.g., CCDC 2049798–2049801) with DFT-optimized structures to identify conformational flexibility .
- Resolution Strategies :
Q. What computational methods are effective in predicting metabolic stability or toxicity?
Methodological Answer:
- Metabolic Pathways :
- Toxicity Profiling :
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
Methodological Answer:
- Directed Metallation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific pyrazole positions .
- Protecting Groups : Temporarily block reactive sites (e.g., nitro group) with Boc or TMS before functionalization .
- Cross-Coupling Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki-Miyaura reactions on pyrazole cores .
Q. What strategies mitigate instability of the nitro group under biological or storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
